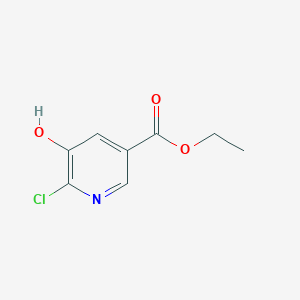

Ethyl 6-chloro-5-hydroxynicotinate

Description

Ethyl 6-chloro-5-hydroxynicotinate (CAS 59288-38-9) is a nicotinic acid derivative with the molecular formula C₉H₈ClNO₃ and a molecular weight of 213.62 g/mol . It is a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules. The compound features a hydroxyl group at position 5 and a chlorine atom at position 6 on the pyridine ring, contributing to its reactivity in nucleophilic and electrophilic substitution reactions. High-purity (>95%) forms of this compound are commercially available for research purposes, emphasizing its role in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

ethyl 6-chloro-5-hydroxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-6(11)7(9)10-4-5/h3-4,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWFGLKZMHUQLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-5-hydroxynicotinate typically involves the esterification of 6-chloro-5-hydroxynicotinic acid. This process can be achieved through the reaction of 6-chloro-5-hydroxynicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to optimize yield and purity. The product is then purified through crystallization or distillation techniques .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

Reduction: The compound can be reduced to remove the chloro group or convert the ester group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Formation of 6-chloro-5-oxonicotinate.

Reduction: Formation of ethyl 5-hydroxynicotinate or ethyl 6-chloro-5-hydroxy-3-pyridinol.

Substitution: Formation of various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-chloro-5-hydroxynicotinate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of nicotinic acid derivatives with therapeutic properties.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-5-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl and chloro groups on the pyridine ring allow it to participate in various biochemical reactions. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Differences

Biological Activity

Ethyl 6-chloro-5-hydroxynicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : CHClNO

- Molecular Weight : 189.61 g/mol

- Functional Groups : Hydroxyl group (-OH), chloro group (-Cl), and a pyridine ring.

The presence of the hydroxyl and chloro groups on the pyridine ring enhances its reactivity and biological activity by enabling interactions with various biological targets.

The mechanism of action of this compound involves several biochemical pathways:

- Enzyme Interaction : The compound can act as a ligand, binding to specific enzymes or receptors, which modulates their activity. The hydroxyl and chloro groups facilitate hydrogen bonding and other interactions that are crucial for biological activity.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : this compound has been explored for its anti-inflammatory potential, which may be linked to its ability to modulate inflammatory pathways.

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Research indicates that it possesses activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains have been documented, demonstrating its potential as a therapeutic agent in treating infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 500 |

These results suggest that the compound could be effective in combating bacterial infections, although further studies are needed to fully elucidate its spectrum of activity and efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been investigated in vitro. In one study, the compound demonstrated significant inhibition of pro-inflammatory cytokine production in human neutrophils. This suggests that it may have therapeutic potential in conditions characterized by excessive inflammation .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial effects of this compound against oral pathogens. Results indicated that the compound effectively inhibited the growth of Streptococcus mutans and Actinomyces viscosus, two bacteria commonly associated with dental caries . -

Anti-inflammatory Mechanisms :

Research focusing on the anti-inflammatory effects showed that this compound could reduce lipid peroxidation and inhibit tumor necrosis factor-alpha (TNF-α) expression. These findings highlight its potential role in managing inflammatory diseases . -

Synthesis and Derivative Studies :

The synthesis of this compound has been optimized to yield high purity products, which are essential for biological testing. Derivatives of this compound have also been synthesized to enhance its biological activity, indicating a pathway for developing more potent agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.